Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Potential Relative to Non-Methylated 5-Fluoro Analogs
The target compound exhibits a calculated LogP of 1.58 , which is higher than the LogP of structurally related non-methylated analogs such as 1-(5-fluoropyridin-3-yl)-1,4-diazepane (LogP = 0.911) [1] and 1-(5-fluoropyridin-2-yl)-3-methylpiperazine (LogP = 1.48) . This increased lipophilicity is attributable to the combined effect of the 3-methyl substituent and the 5-fluoro positioning on the pyridine ring, which may confer improved passive membrane diffusion in CNS-targeted applications.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | 1-(5-fluoropyridin-3-yl)-1,4-diazepane: LogP = 0.911; 1-(5-fluoropyridin-2-yl)-3-methylpiperazine: LogP = 1.48 |
| Quantified Difference | +0.669 vs. diazepane analog; +0.10 vs. 3-methylpiperazine analog |
| Conditions | Calculated values based on molecular structure (no experimental conditions specified) |
Why This Matters
Higher LogP within the optimal CNS range (typically 1–3) may enhance blood-brain barrier penetration potential, making this compound a more suitable starting point for CNS drug discovery campaigns than lower LogP fluoropyridinyl piperazines.
- [1] ChemBase. 1-(5-fluoropyridin-3-yl)-1,4-diazepane Compound Data. 2025. View Source
